molecular formula C19H15F3N2OS B4778898 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4778898
M. Wt: 376.4 g/mol
InChI Key: ZQAAHYJLKCWTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TQ-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQ-A is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the replication of viruses, such as HIV and hepatitis C virus. 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of enzymes involved in lipid metabolism, suggesting that it may have potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is that it is a small molecule that can be easily synthesized in the lab. This makes it a useful tool for studying the effects of NF-κB and STAT3 inhibition in vitro. However, one limitation of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is that it has not been extensively studied in vivo. More research is needed to determine its potential as a therapeutic agent in animal models and humans.

Future Directions

There are several future directions for research on 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide. One area of research that could be explored is the development of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide derivatives with improved potency and selectivity. Another area of research that could be explored is the use of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to determine the safety and efficacy of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide in animal models and humans.

Scientific Research Applications

2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has been explored is its anti-inflammatory effects. 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Another area of research that has been explored is the anti-cancer properties of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide. 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells. This suggests that 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide may have potential as a treatment for certain types of cancer.

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-12-10-18(24-15-8-4-2-6-13(12)15)26-11-17(25)23-16-9-5-3-7-14(16)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAAHYJLKCWTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylquinolin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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